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Compound of Interest

Compound Name: (R)-Nipecotamide(1+)

Cat. No.: B1238278 Get Quote

For the attention of researchers, scientists, and professionals in drug development, this

document provides a detailed examination of the chemical structure, properties, and known

biological activities of (R)-Nipecotamide in its protonated state, (R)-Nipecotamide(1+).

(R)-Nipecotamide, the (R)-enantiomer of piperidine-3-carboxamide, is a compound of interest

due to its potential pharmacological applications. In biological systems, the nitrogen atom

within the piperidine ring can be protonated, forming the conjugate acid (R)-Nipecotamide(1+),
which is crucial for its interactions within a physiological environment.

Chemical Structure and Physicochemical Properties
(R)-Nipecotamide is a heterocyclic organic compound.[1] Its structure consists of a piperidine

ring substituted with a carboxamide group at the 3-position, with the stereochemistry at this

position being (R).

Table 1: Chemical Identifiers for (R)-Nipecotamide
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Identifier Value

IUPAC Name (3R)-piperidine-3-carboxamide[2]

Molecular Formula C₆H₁₂N₂O[2][3]

SMILES C1C--INVALID-LINK--C(=O)N[2]

InChI Key BVOCPVIXARZNQN-RXMQYKEDSA-N[2]

CAS Number 168749-30-2[2][3]

Table 2: Physicochemical Properties of Nipecotamide

Property Value Notes

Molecular Weight 128.17 g/mol [2][3]

Melting Point 103-106 °C[4][5] Data for the racemic mixture

Boiling Point 311.7 ± 31.0 °C[3] Predicted

Density 1.060 ± 0.06 g/cm³[3] Predicted

pKa 16.50 ± 0.20[3] Predicted

Solubility

Slightly soluble in DMF,

DMSO, Methanol, and

Water[3]

Appearance White to Off-White Solid[3]

Pharmacological Properties and Mechanism of
Action
The biological activities of nipecotamide have been associated with antithrombotic and

potential neuroprotective effects.

Antithrombotic Activity
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Nipecotamide has been shown to exhibit antithrombotic properties by elevating cyclic

adenosine monophosphate (cAMP) levels in platelets.[1] This increase in intracellular cAMP

enhances platelet function and prevents aggregation induced by adenosine diphosphate

(ADP). The elevation of cAMP is a key signaling mechanism for inhibiting platelet activation.

Signaling Pathway for cAMP-Mediated Inhibition of
Platelet Aggregation
The inhibitory effect of elevated cAMP on platelet aggregation is mediated through a complex

signaling cascade. The binding of inhibitory agonists, such as prostacyclin (PGI₂), to their Gs-

protein coupled receptors on the platelet surface activates adenylyl cyclase (AC). AC, in turn,

catalyzes the conversion of ATP to cAMP.

Increased levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA then

phosphorylates several downstream targets that collectively inhibit platelet activation. These

include:

Inhibition of Calcium Mobilization: PKA phosphorylates the inositol triphosphate (IP₃)

receptor, which inhibits the release of Ca²⁺ from the dense tubular system.

Inhibition of Myosin Light Chain (MLC) Phosphorylation: PKA can interfere with the RhoA-

Rho kinase pathway, which is responsible for inhibiting myosin light chain phosphatase

(MLCP). By preventing the inhibition of MLCP, and also by reducing calcium-dependent

activation of myosin light chain kinase (MLCK), PKA ultimately reduces the phosphorylation

of MLC, which is essential for platelet shape change and aggregation.

Inhibition of Granule Secretion: The overall reduction in intracellular signaling, including

calcium levels and cytoskeletal rearrangement, leads to the inhibition of the release of pro-

aggregatory factors from platelet granules.

Conversely, pro-aggregatory signals, such as those from ADP binding to P2Y₁₂ receptors (a Gi-

coupled receptor), inhibit adenylyl cyclase, leading to a decrease in cAMP levels and promoting

platelet activation.

Figure 1: Simplified signaling pathway of cAMP-mediated platelet inhibition.
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Neuroprotective Potential
Preliminary research on animal models suggests that nipecotamide may have neuroprotective

properties. These studies have indicated potential improvements in memory and learning, as

well as protection against neurodegenerative conditions like Alzheimer's disease. However,

these findings are based on animal studies, and further clinical research is necessary to

confirm these effects in humans.

It is noteworthy that structurally related isonipecotamide derivatives have been investigated as

dual inhibitors of thrombin and cholinesterase, showing potential for Alzheimer's disease

treatment.[6]

Table 3: In Vitro Inhibitory Activity of a Representative Isonipecotamide Derivative (Compound

1 in source)[7]

Target IC₅₀ (µM) Kᵢ (µM)

Thrombin (bovine) 0.023 ± 0.001 0.018

Factor Xa (human) > 50 -

Acetylcholinesterase (eeAChE) 0.078 ± 0.003 0.058

Butyrylcholinesterase

(eqBChE)
4.8 ± 0.2 3.2

Note: This data is for an isonipecotamide derivative and not (R)-Nipecotamide itself. It is

presented here for contextual purposes regarding related structures.

Experimental Protocols
General Synthesis of Nipecotamide
Detailed, step-by-step experimental protocols for the asymmetric synthesis of (R)-

Nipecotamide are not readily available in the public domain. However, general methods for the

synthesis of nipecotamide and its derivatives have been described.

One common method for the synthesis of racemic nipecotamide involves the hydrogenation of

nicotinamide.
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Example Protocol for Racemic 3-Piperidinecarboxamide Synthesis[5]

Dissolution: 122.12 g (1.00 mol) of nicotinamide is dissolved in 500 mL of 2-propanol.

Catalyst Addition: To this solution, 14.4 g of 10% palladium-on-carbon catalyst is added.

Hydrogenation: The reaction mixture is stirred for 4 hours at 75 °C under a hydrogen

pressure of 0.5 MPa.

Filtration: Upon completion of the reaction, the palladium-on-carbon catalyst is removed by

filtration. The filter cake is washed with 100 mL of 2-propanol.

Concentration: The filtrate and washings are combined and concentrated to yield the

product.

This process results in racemic 3-piperidinecarboxamide. The synthesis of the specific (R)-

enantiomer would require either a chiral starting material, a chiral catalyst for asymmetric

hydrogenation, or resolution of the racemic mixture. Asymmetric synthesis of substituted

nipecotic acid derivatives has been achieved starting from chiral N-acyldihydropyridines.

Synthesis of Isonipecotamide Derivatives
For context, a general procedure for the synthesis of related isonipecotamide derivatives has

been reported.[7]

Activation: To a solution of 1-(pyridin-2-yl)piperidine-4-carboxylic acid (1.00 mmol) in dry

DMF (10 mL), TBTU (1.00 mmol) and DIPEA (4.00 mmol) are added.

Coupling: After 30 minutes, the appropriate aniline intermediate (1.2 mmol) is added.

Reaction: The reaction mixture is stirred at room temperature for 72 hours.

Work-up: The product is then isolated and purified.

This provides a general framework for the amide bond formation that is central to these

structures.

Figure 2: General workflow for the synthesis of racemic nipecotamide.
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Conclusion
(R)-Nipecotamide(1+) is the biologically relevant, protonated form of a molecule with

demonstrated antithrombotic activity and potential neuroprotective effects. Its mechanism of

action in platelets via the elevation of cAMP is a well-understood pathway for inhibiting

aggregation. While specific quantitative pharmacological data and detailed synthesis protocols

for the (R)-enantiomer are not widely published, the available information on the racemic

mixture and related compounds provides a strong foundation for further research and

development. This guide summarizes the current state of knowledge to aid scientists and

professionals in their ongoing investigations into this and similar chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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